![molecular formula C9H9N3O2 B12617606 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid
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Overview
Description
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system.
Preparation Methods
The synthesis of 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-methylpyrazole with a suitable pyrimidine derivative, followed by functionalization to introduce the acetic acid moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include:
- Enzymatic Inhibition : They act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases and protein kinases .
- Cell Cycle Arrest : Some studies demonstrate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Enzymatic Inhibition
The compound has also been explored for its potential to inhibit specific enzymes linked to metabolic disorders. For instance:
- Stearoyl-CoA Desaturase Inhibition : Research suggests that derivatives of pyrazolo[1,5-a]pyrimidine can modulate the activity of stearoyl-CoA desaturase, which is implicated in conditions such as obesity and cardiovascular diseases .
Psychopharmacological Applications
The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for:
- Anxiolytic Agents : Compounds in this class have been studied for their potential use in treating anxiety disorders due to their ability to modulate GABAergic activity .
- Sleep Disorders : Certain derivatives have shown promise in treating sleep-related issues by acting on benzodiazepine receptors .
Material Science Applications
Recent advances have highlighted the utility of pyrazolo[1,5-a]pyrimidine derivatives in material science due to their photophysical properties:
- Fluorophores : The compounds exhibit significant fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Supramolecular Chemistry : Their ability to form hydrogen-bonded networks opens avenues for developing new materials with unique structural properties .
Data Table: Summary of Applications
Application Area | Specific Uses | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Anticancer agents | Enzyme inhibition, cell cycle arrest |
Enzymatic inhibitors | Modulation of stearoyl-CoA desaturase activity | |
Psychopharmacology | Anxiolytic agents | GABAergic modulation |
Sleep disorder treatments | Interaction with benzodiazepine receptors | |
Material Science | Fluorophores | OLEDs and optoelectronic devices |
Supramolecular materials | Hydrogen-bonded networks |
Case Studies
- Anticancer Research : A study published in Molecules explored the anticancer potential of various pyrazolo[1,5-a]pyrimidines. The findings indicated a strong correlation between structural modifications and enhanced anticancer activity against specific cell lines .
- Enzyme Modulation : Research demonstrated that specific derivatives could effectively inhibit stearoyl-CoA desaturase activity in vitro, suggesting potential therapeutic applications for metabolic disorders associated with this enzyme .
- Material Properties : Investigations into the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness as fluorophores in OLED applications, showcasing their versatility beyond medicinal uses .
Mechanism of Action
The mechanism by which 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity is believed to result from the inhibition of key enzymes involved in cell cycle regulation and apoptosis . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence and makes it useful in bioimaging applications .
Comparison with Similar Compounds
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidines:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C₉H₉N₃O, with a molecular weight of 177.19 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted that derivatives of this compound can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy . In vitro studies have shown that certain pyrazole derivatives induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have been noted for their anti-inflammatory properties. They act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various pathogens. Pyrazole derivatives have been shown to possess antibacterial and antifungal properties, making them valuable in combating infections . Recent studies have reported that some derivatives can inhibit biofilm formation and quorum sensing in bacteria, further enhancing their therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the pyrimidine core can significantly impact potency and selectivity against specific targets. For instance:
Modification | Effect on Activity |
---|---|
Substituents on the pyrazole | Altered kinase inhibition profiles |
Variations in acetic acid moiety | Enhanced solubility and bioavailability |
Different halogen substitutions | Increased cytotoxicity in cancer cell lines |
Case Studies
- Combination Therapy : A study demonstrated that combining pyrazolo[1,5-a]pyrimidine derivatives with cold atmospheric plasma (CAP) resulted in enhanced cytotoxic effects against tumor cells. This synergistic approach suggests new avenues for cancer treatment by leveraging reactive species generated by CAP .
- Novel Antitubercular Agents : In a screening of pyrazole derivatives for antitubercular activity, several compounds showed significant inhibition of Mycobacterium growth, indicating their potential as new therapeutic agents against tuberculosis .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-8-10-4-7(3-9(13)14)5-12(8)11-6/h2,4-5H,3H2,1H3,(H,13,14) |
InChI Key |
CJOUXTJSLHEDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)O |
Origin of Product |
United States |
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